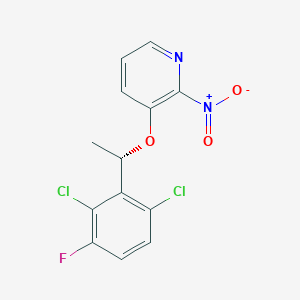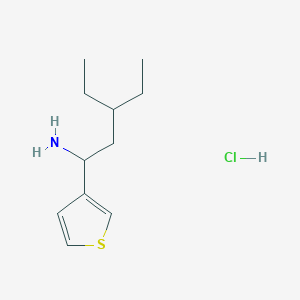
1-(Difluorometil)-4-etinil-1H-pirazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Difluorometilación en etapas tardías
Difluorometilación en etapas tardías: es una técnica fundamental en química medicinal, que permite la introducción de grupos difluorometil en las etapas finales de los protocolos sintéticos. Esta modificación puede mejorar significativamente las propiedades físicas de los compuestos orgánicos, como la solubilidad, la estabilidad metabólica y la lipofilia, que son cruciales en los productos farmacéuticos .
Reacciones fotocatalíticas
El compuesto se utiliza en reacciones de difluorometilación fotocatalítica de compuestos aromáticos y enlaces múltiples C–C alifáticos. Estas reacciones se llevan a cabo en condiciones suaves y ambientalmente benignas, lo que las hace atractivas para las prácticas de química sostenible .
Modificación de proteínas
Una aplicación novedosa es la instalación selectiva de sitio de CF2H en biomoléculas grandes como las proteínas. Esta modificación precisa se puede utilizar para estudiar las funciones de las proteínas o para desarrollar nuevos biofármacos .
Síntesis de productos farmacéuticos fluorados
El compuesto sirve como precursor para la síntesis de varios productos farmacéuticos fluorados. El grupo CF2H es isostérico e isopolar con los grupos –OH y –SH, lo que lo convierte en un donante de enlace de hidrógeno lipofílico que puede imitar las propiedades de estos grupos .
Radiomarcado
“1-(Difluorometil)-4-etinil-1H-pirazol” se puede utilizar en radiomarcado F-18, que es esencial para crear agentes de imagenología que se utilizan en tomografías por emisión de positrones (PET). Esta aplicación es significativa en la medicina diagnóstica .
Síntesis orgánica
El compuesto participa en diversas reacciones de síntesis orgánica, incluidos los métodos electrofílicos, nucleofílicos, radicales y de acoplamiento cruzado. Estas reacciones son fundamentales para construir moléculas orgánicas complejas con grupos difluorometil .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole research lies in the development of safer and more effective formulations. This includes the precise site-selective installation of CF2H onto large biomolecules such as proteins . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLDCDLIRGZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
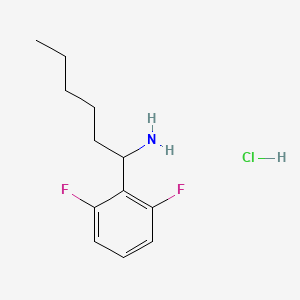

![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)
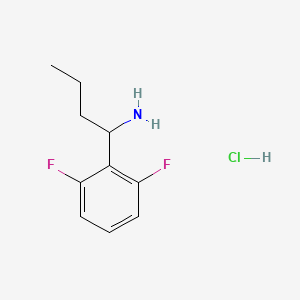
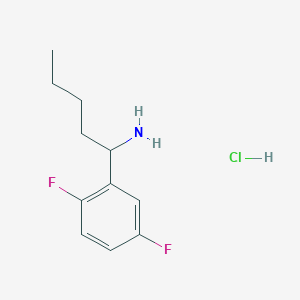
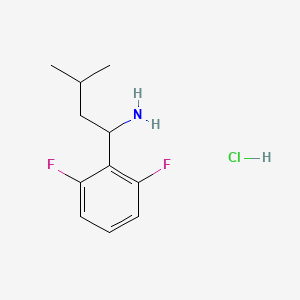
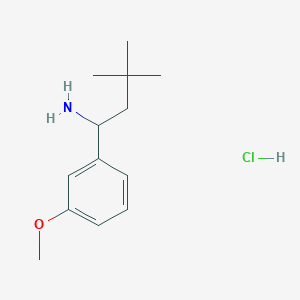
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)

